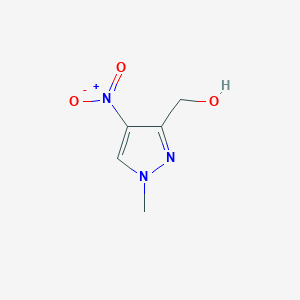![molecular formula C9H14ClNO3S B2591748 2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one CAS No. 2411271-06-0](/img/structure/B2591748.png)
2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CP-47,497, and it is a synthetic cannabinoid that has been developed for research purposes. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one is similar to that of other synthetic cannabinoids. It acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This activation leads to a range of physiological effects, including analgesia, anti-inflammatory effects, and changes in appetite and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one are complex and varied. Studies have shown that this compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It also has anti-inflammatory effects and can reduce pain and inflammation in animal models. Additionally, 2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one has been shown to affect appetite and mood, although the exact mechanisms behind these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of researchers and study animals.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one. One area of interest is the development of new therapeutic applications for this compound. Studies have shown that it has potential as an analgesic, anti-inflammatory, and appetite regulator, among other potential uses. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes. As our understanding of this system grows, there may be new opportunities for the development of novel therapies using compounds like 2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one.
Métodos De Síntesis
The synthesis of 2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one involves several steps. The first step is the reaction of 2-chloro-1-propanone with 3-(1,1-dioxothietan-3-yl)azetidine-1-carboxylic acid to form the intermediate compound. The intermediate compound is then treated with hydrochloric acid to yield 2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one. This synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one has been used in various scientific research studies. One of the main applications of this compound is in the study of the endocannabinoid system. The endocannabinoid system is a complex system of receptors and endogenous ligands that play a crucial role in various physiological processes, including pain, inflammation, and appetite regulation. Synthetic cannabinoids like 2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one can be used to study the function of this system and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3S/c1-6(10)9(12)11-2-7(3-11)8-4-15(13,14)5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLMKVNPKIAITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)C2CS(=O)(=O)C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)


![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide](/img/structure/B2591676.png)
![3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride](/img/structure/B2591679.png)

![4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2591682.png)



